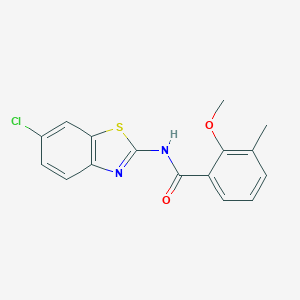![molecular formula C22H18N2O3 B246103 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with biological systems in a variety of ways. In
Wirkmechanismus
The mechanism of action of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not fully understood, but it is thought to involve the interaction of the compound with certain receptors in the body. Specifically, it has been shown to interact with the CB1 and CB2 receptors in the brain, which are involved in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has a number of biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, and has been shown to inhibit the growth of certain cancer cells. It has also been shown to have an effect on pain perception, and may be useful in the treatment of certain types of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments is its ability to interact with certain receptors in the body, making it a useful tool for studying the mechanisms of certain physiological processes. However, one limitation is that the compound is relatively complex, and may be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. One area of interest is in the study of neurological disorders, as this compound has been found to interact with certain receptors in the brain. Additionally, further research could be done to explore the anti-inflammatory and anti-cancer properties of the compound. Finally, there is potential for the development of new drugs based on the structure of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide, which could have a number of therapeutic applications.
Synthesemethoden
The synthesis of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-amino-5-methylbenzoxazole, followed by the reaction of the resulting compound with cyclohexanone. The final step involves the reaction of the intermediate compound with 3,5-dimethylphenyl isocyanate to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has a number of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been found to interact with certain receptors in the brain. It has also been studied for its potential anti-inflammatory properties, as well as its ability to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C22H18N2O3 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C22H18N2O3/c1-13-3-6-15(7-4-13)21(26)23-16-8-9-19(25)17(12-16)22-24-18-11-14(2)5-10-20(18)27-22/h3-12,24H,1-2H3,(H,23,26)/b22-17+ |
InChI-Schlüssel |
AIBYJFBMMIYEDB-OQKWZONESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC(=C4)C)/C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=C(O3)C=CC(=C4)C)C(=O)C=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=C(O3)C=CC(=C4)C)C(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
